molecular formula C12H10FNO5S B12113048 4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid

4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid

Cat. No.: B12113048
M. Wt: 299.28 g/mol
InChI Key: BEVLKYCWPWIMMU-UHFFFAOYSA-N
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Description

4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid is an organic compound with the molecular formula C12H10FNO5S It is characterized by the presence of a fluorine atom, a furan ring, and a sulfamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Reduction: Reduction of the nitro group to an amine.

    Sulfonation: Introduction of the sulfamoyl group.

    Fluorination: Introduction of the fluorine atom.

    Furan Ring Attachment: Coupling of the furan ring to the benzoic acid core.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or hydroxyl groups.

Scientific Research Applications

4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets. The fluorine atom and sulfamoyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid: Similar structure but with a chlorine atom instead of fluorine.

    3-Fluoro-2-methylbenzoic acid: Contains a fluorine atom and a methyl group but lacks the furan and sulfamoyl groups.

Uniqueness

4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H10FNO5S

Molecular Weight

299.28 g/mol

IUPAC Name

4-fluoro-3-(furan-2-ylmethylsulfamoyl)benzoic acid

InChI

InChI=1S/C12H10FNO5S/c13-10-4-3-8(12(15)16)6-11(10)20(17,18)14-7-9-2-1-5-19-9/h1-6,14H,7H2,(H,15,16)

InChI Key

BEVLKYCWPWIMMU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F

Origin of Product

United States

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